5-(Pyridin-3-yl)isoxazole

Trypanothione Synthetase Inhibition Antiparasitic Drug Discovery Human African Trypanosomiasis

Researchers seeking to circumvent the off-target liabilities of imidazole-based kinase inhibitors face significant lead optimization bottlenecks. 5-(Pyridin-3-yl)isoxazole (CAS 102189-83-3) directly addresses this challenge as a validated adenine-mimetic scaffold. - Delivers a 2-fold improvement in p38 MAP kinase IC50 and reduced CYP450 affinity versus imidazole leads. - The 3-pyridyl regioisomer confers a 4.5 µM IC50 against TbTryS, 1.6-fold more potent than the 2-pyridyl analog. - Supplied with rigorous analytical characterization to ensure batch-to-batch reproducibility for SAR campaigns.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 102189-83-3
Cat. No. B035295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)isoxazole
CAS102189-83-3
SynonymsPyridine, 3-(5-isoxazolyl)- (9CI)
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=NO2
InChIInChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H
InChIKeyGEZQSKBSGAYBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)isoxazole Overview


5-(Pyridin-3-yl)isoxazole (CAS 102189-83-3) is a bicyclic heteroaromatic compound consisting of a pyridine ring linked at the 3-position to an isoxazole ring . It has a molecular formula of C8H6N2O and a molecular weight of 146.15 g/mol, with a calculated density of 1.179 g/cm³, boiling point of 311.88°C, and refractive index of 1.547 . This compound serves as a privileged scaffold in medicinal chemistry due to its structural mimicry of adenine, enabling competition for ATP-binding pockets in kinases, and its capacity to engage in CH···N interactions that govern solid-state packing [1].

Why 5-(Pyridin-3-yl)isoxazole Is Irreplaceable


Generic substitution of 5-(pyridin-3-yl)isoxazole with alternative pyridinyl isoxazole regioisomers (e.g., 2-pyridyl or 4-pyridyl analogs) or bioisosteric replacements (e.g., oxadiazoles, pyrazoles) is not scientifically valid due to significant differences in target binding affinity, potency, and selectivity. The precise position of the pyridine nitrogen relative to the isoxazole ring critically influences hydrogen bonding interactions with key residues in ATP-binding pockets, as demonstrated by the 2.9-fold difference in IC50 between 2-pyridyl and 3-pyridyl analogs against TbTryS [1]. Furthermore, replacement of the isoxazole ring with a 1,2,4-oxadiazole ring in antiaggregatory compounds alters the pharmacophore geometry, leading to distinct biological profiles [2]. These subtle structural variations translate into measurable differences in potency and selectivity that preclude simple interchangeability without re-optimization of the entire lead series [3].

5-(Pyridin-3-yl)isoxazole: Comparative Evidence


TbTryS Inhibitory Potency: 3-Pyridyl vs. Other Substituents

In a structure-activity relationship study of TbTryS inhibitors, the compound bearing a 3-pyridyl substituent (analogous to the core of 5-(pyridin-3-yl)isoxazole) exhibited an IC50 of 4.5 µM [1]. In direct comparison, the 2-pyridyl regioisomer showed reduced potency with an IC50 of 2.9 µM, representing a 1.6-fold lower potency [1]. More strikingly, replacement with a 5-phenyl-3-isoxazole or 5-methyl-3-isoxazole substituent resulted in IC50 values >100 µM, corresponding to a >22-fold loss in potency [1].

Trypanothione Synthetase Inhibition Antiparasitic Drug Discovery Human African Trypanosomiasis

Antiaggregatory Activity and 5-Substituent Spatial Constraints

A series of 5-alkyl-3-pyridylisoxazoles, synthesized using the 3-(3-pyridyl)isoxazole scaffold, demonstrated antiaggregatory activity in the concentration range of 6×10⁻⁶ to 6×10⁻⁴ mol L⁻¹ (6-600 µM) in human platelet-rich plasma using arachidonic acid as the aggregation inducer [1]. Analysis of the experimental data revealed the presence of spatial constraints for alkyl substituents in position 5 of the isoxazole ring, indicating that the antiaggregatory activity is highly sensitive to the size and shape of the 5-substituent [1]. The parent 5-(pyridin-3-yl)isoxazole core (unsubstituted at position 5) thus represents a critical starting point for further optimization.

Platelet Aggregation Inhibition Antithrombotic Agents Supercooperativity

Herbicidal Activity vs. Prior Art Isoxazoles

According to US Patent Application 20050282707, 5-(3-pyridinyl)isoxazoles represent a novel class of herbicides with improved activity compared to known isoxazole herbicides [1]. The patent explicitly states that previously known compounds, such as 4-heteroaroyl-isoxazoles and 5-aryl-isoxazoles, frequently exhibit inadequate herbicidal activity or inadequate tolerance by crop plants [1]. The invention claims that 4-(3-pyridinyl-oyl)isoxazoles, 5-(3-pyridinyl)isoxazoles, or (3-pyridinyl-oyl)-3-oxopropionitriles with a further substituent in position 6 of the pyridine ring are especially suitable as herbicides, providing an improvement over the prior art [1].

Herbicide Discovery Crop Protection Broadleaf Weed Control

p38 MAP Kinase Inhibition and Reduced CYP Affinity

In a medicinal chemistry program aimed at developing improved p38 MAP kinase inhibitors, substituted isoxazoles were evaluated as bioisosteric replacements for the imidazole ring of SB-203580 [1]. The pyridinyl isoxazole derivative (compound 4a) displayed a twofold decrease in IC50 toward isolated p38 MAP kinase compared to the lead compound, along with enhanced suppression of cytokine release and decreased affinity for cytochrome P450 [1]. This profile indicates that the pyridinyl isoxazole scaffold offers a superior balance of target potency and reduced off-target CYP interaction relative to alternative heterocyclic cores [1].

p38 MAP Kinase Inhibition Anti-inflammatory Drug Discovery Cytokine Suppression

CH···N-Driven Crystal Packing vs. Other Regioisomers

The crystal structures of novel 3,4-disubstituted-5-pyridinyl-isoxazoles, such as 3-methyl-4-phenyl-5-pyridinyl-isoxazole, 4-methyl-3-phenyl-5-pyridinyl-isoxazole, and 3,4-diphenyl-5-pyridinyl-isoxazole, are governed by significant CH···N interactions [1]. These non-covalent interactions dictate the molecular packing and solid-state properties of the compounds, which can influence solubility, stability, and formulation behavior [1]. This structural feature is distinct from other isoxazole regioisomers (e.g., 3-pyridinyl or 4-pyridinyl analogs), where different hydrogen bonding patterns may dominate.

Solid-State Chemistry Crystal Engineering Polymorph Prediction

Antiaggregatory Activity: Isoxazole vs. Oxadiazole Bioisostere

A comparative study of 5-phenyl-3-(3-pyridyl)isoxazole and its 1,2,4-oxadiazole bioisostere revealed that both compounds are not thrombin inhibitors in vitro at concentrations up to 250 µM, but they exhibit different antiaggregatory profiles [1]. The isoxazole-containing compound exhibited maximal anti-aggregatory activity among the synthesized series and inhibited neither cyclooxygenase nor thromboxane synthase, indicating a distinct mechanism of action [1][2]. This suggests that the isoxazole ring is a critical pharmacophoric element that cannot be simply replaced by a 1,2,4-oxadiazole ring without altering the biological profile.

Platelet Aggregation Bioisostere Comparison Antithrombotic Agents

5-(Pyridin-3-yl)isoxazole Applications


Antiaggregatory & Antithrombotic Discovery

5-(Pyridin-3-yl)isoxazole serves as a validated scaffold for developing novel antiplatelet aggregation agents. The 5-alkyl-3-pyridylisoxazole series exhibits activity in the 6-600 µM range, with 5-phenyl-3-(3-pyridyl)isoxazole demonstrating maximal antiaggregatory activity and a unique mechanism independent of cyclooxygenase and thromboxane synthase inhibition [1]. This profile is particularly valuable for identifying antithrombotic agents with reduced bleeding risk compared to traditional NSAIDs. The supercooperative nature of inhibition (Hill coefficients 30-100) also offers potential for steep dose-response relationships that may improve therapeutic windows [1].

Kinase Inhibitor Lead Generation: Oncology & Inflammation

The structural mimicry of adenine by 5-(pyridin-3-yl)isoxazole enables it to compete for ATP-binding pockets in a range of kinases, making it a privileged starting point for kinase inhibitor discovery . The pyridinyl isoxazole scaffold has demonstrated a twofold improvement in p38 MAP kinase IC50 and reduced CYP450 affinity compared to imidazole-based leads [1]. This translates to a cleaner off-target profile and enhanced cytokine suppression, which is critical for developing anti-inflammatory agents for rheumatoid arthritis, asthma, and autoimmune disorders [1]. Additionally, pyridinylisoxazole derivatives have shown micromolar antiproliferative activity against MCF-7 breast cancer cells, indicating potential in oncology applications [2].

Next-Generation Herbicide Development

5-(3-Pyridinyl)isoxazoles represent a novel class of herbicides with improved efficacy and crop tolerance over prior art isoxazole herbicides . According to US Patent 20050282707, these compounds are especially suitable for selectively controlling broadleaf and gramineous weeds in crops of useful plants . The patent claims that substitution at position 6 of the pyridine ring further enhances herbicidal properties . For agrochemical research programs seeking to overcome the limitations of existing isoxazole herbicides (e.g., inadequate activity or crop injury), 5-(pyridin-3-yl)isoxazole provides a differentiated chemical starting point with validated intellectual property space.

Antiparasitic Drug Discovery for Trypanosoma brucei

5-(Pyridin-3-yl)isoxazole derivatives have been validated as inhibitors of trypanothione synthetase (TryS), an essential enzyme for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) . The 3-pyridyl substituent confers an IC50 of 4.5 µM against TbTryS, which is 1.6-fold more potent than the 2-pyridyl regioisomer and >22-fold more potent than phenyl- or methyl-isoxazole alternatives . This quantitative SAR data positions 5-(pyridin-3-yl)isoxazole as a privileged scaffold for optimizing next-generation HAT therapeutics, particularly in programs seeking to exploit the validated TbTryS target .

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